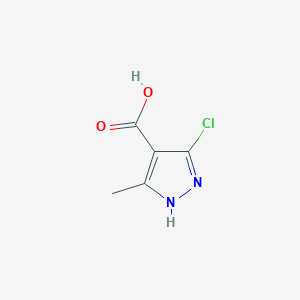
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is used as an effective synthetic reagent for the synthesis of antimicrobial and antibacterial compounds .
Synthesis Analysis
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic ester in the presence of a catalyst to produce the final product .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a chlorine atom at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate can then react with formic ester in the presence of a catalyst to form the final product .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.61 and a density of 1.40±0.1 g/cm3. It has a melting point of 164 °C and a boiling point of 339.5±42.0 °C. It also has a flash point of 159.1°C and a vapor pressure of 3.55E-05mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study demonstrated the synthesis of new compounds using 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, with 1H-indole-2-carboxylic acids as the core compound. The chemical structures were confirmed by IR, 1H and 13C NMR, mass spectral data, and elemental analysis. Molecular docking studies were also conducted to predict binding interactions with the target protein EGFR (G. Ganga Reddy et al., 2022).
Structural and Spectral Investigations
Another research focused on experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The study encompassed NMR, Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, single-crystal X-ray diffraction, and density functional theory calculations (S. Viveka et al., 2016).
Computational Studies
A computational study investigated new pyrazole derivatives, focusing on their molecular structure, NMR spectroscopy analyses, and theoretical calculations. This included thermodynamic properties and tautomeric forms, providing insights into the stability and properties of these compounds (Li-qun Shen et al., 2012).
Coordination Polymers
A study synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling coordination polymers with Zn(II) and Cd(II) ions. This study explored the structural diversity of coordination polymers, their chiral nature, and their thermal and luminescence properties (M. Cheng et al., 2017).
Anti-Cancer Activity
Research on novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives showed potential anti-cancer activity. The study evaluated in vitro cytotoxicities against various cell lines and observed cancer cell apoptosis, indicating the potential of these compounds in cancer treatment (Yanhui Qiao et al., 2021).
Corrosion Inhibition
A study on pyrazole derivatives, including 5-methyl-1H-pyrazole-3-carboxylic acid, investigated their efficacy as corrosion inhibitors for steel in hydrochloric acid. The study revealed the compounds' ability to significantly reduce corrosion rates, suggesting their potential use in industrial applications (L. Herrag et al., 2007).
Mecanismo De Acción
Safety and Hazards
The compound should be treated as an organic compound. Proper protective equipment including gloves and goggles should be worn when handling it. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Propiedades
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRGCZRXBDFQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1093414-62-0 | |
| Record name | 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



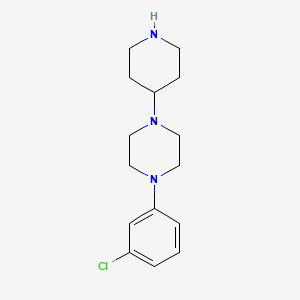
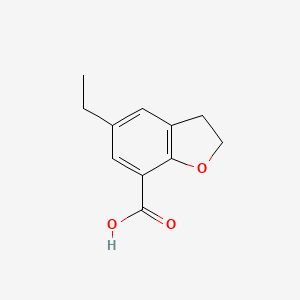



![4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3375272.png)

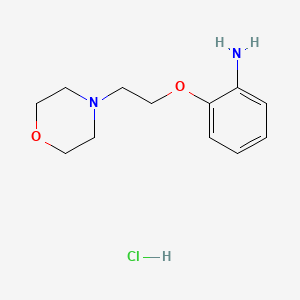

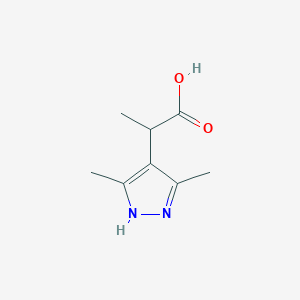
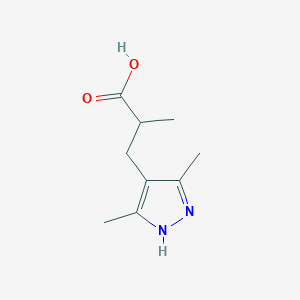
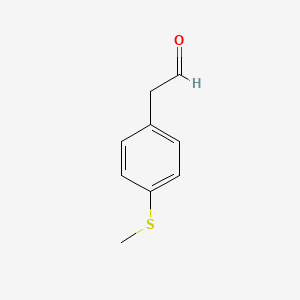
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3375327.png)
